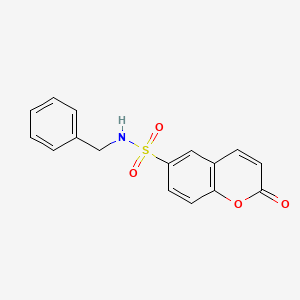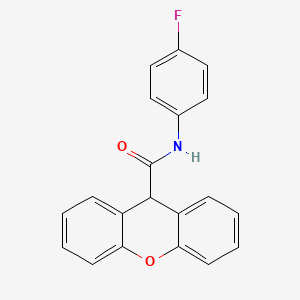
N-benzyl-2-oxo-2H-chromene-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-benzyl-2-oxo-2H-chromene-6-sulfonamide and related compounds typically involves multi-step chemical reactions. For example, the synthesis of related chromene compounds can be initiated through reactions like C–H sulfenylation of o-benzyl-protected phenols, followed by a photocatalytically triggered radical cyclization sequence, leading to the formation of chromene scaffolds (S. Karreman et al., 2021).
Molecular Structure Analysis
The molecular structure of chromene compounds, such as 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate, has been detailed through crystallographic studies showing the planarity of the 2H-chromene ring and its spatial relationship with attached groups (S. Sinha et al., 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives involves interactions that can lead to the development of new pharmacological agents. For example, the dissociation of protonated versions of related sulfonamides in the gas phase can lead to cyclization via sulfonyl cation transfer, showcasing their dynamic chemical properties (Shanshan Wang et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for the pharmacological application of these compounds. While specific data on this compound may not be directly available, related compounds have been extensively studied, showing how molecular modifications can influence these properties significantly.
Chemical Properties Analysis
The chemical properties of chromene sulfonamide derivatives, such as their acidity, basicity, and reactivity towards different chemical reagents, play a crucial role in their biological activity and drug-likeness. Studies such as the synthesis and identification of heteroaromatic N-benzyl sulfonamides have explored these properties to optimize their therapeutic potential (Megan D. Hopkins et al., 2019).
Mecanismo De Acción
Target of Action
N-benzyl-2-oxo-2H-chromene-6-sulfonamide primarily targets α-amylase , α-glycosidase , and PPAR-γ . These targets play a crucial role in the regulation of glucose metabolism and insulin sensitivity, making them important targets for the treatment of diabetes .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits inhibitory activity against α-amylase and α-glycosidase, enzymes that play a key role in the breakdown of carbohydrates into glucose . By inhibiting these enzymes, the compound slows down the digestion of carbohydrates, reducing the rate at which glucose is absorbed into the bloodstream .
In addition, the compound also exhibits potential PPAR-γ activity . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose metabolism. Activation of PPAR-γ improves insulin sensitivity, making it a valuable target for the treatment of type 2 diabetes .
Biochemical Pathways
By inhibiting α-amylase and α-glycosidase, this compound affects the carbohydrate digestion pathway, slowing down the breakdown of complex carbohydrates into glucose . This leads to a slower release of glucose into the bloodstream after a meal, helping to control postprandial blood glucose levels .
The activation of PPAR-γ by the compound influences the adipogenesis pathway, promoting the differentiation of pre-adipocytes into adipocytes . This leads to an increase in the number of adipocytes that can store fat, thereby reducing the level of free fatty acids in the bloodstream. This, in turn, improves insulin sensitivity .
Pharmacokinetics
The in silico ADMET prediction for this compound indicates that the compound has an acceptable range of oral bioavailability and drug-likeness . This suggests that the compound can be effectively absorbed into the bloodstream when taken orally, and it possesses characteristics that make it suitable to be developed into a drug .
Result of Action
The inhibition of α-amylase and α-glycosidase by this compound results in a slower digestion of carbohydrates, leading to a more gradual increase in blood glucose levels after a meal . This can help to control postprandial hyperglycemia, a common issue in individuals with diabetes .
The activation of PPAR-γ by the compound promotes adipogenesis, leading to an increase in the number of adipocytes . This can help to improve insulin sensitivity, as a reduction in the level of free fatty acids in the bloodstream can enhance the body’s response to insulin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the absorption of the compound, potentially influencing its bioavailability . Additionally, factors such as the presence of other medications, the individual’s metabolic rate, and their overall health status can also influence the compound’s action, efficacy, and stability .
Propiedades
IUPAC Name |
N-benzyl-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16-9-6-13-10-14(7-8-15(13)21-16)22(19,20)17-11-12-4-2-1-3-5-12/h1-10,17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVQPCKEMAZSNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359057 |
Source


|
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84015-70-3 |
Source


|
| Record name | 2H-1-Benzopyran-6-sulfonamide, 2-oxo-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)


![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)

![4-[4-(1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5856057.png)
![4-ethyl-7-[(2-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5856065.png)
![4-hydroxy-N'-[(4-methylphenyl)sulfonyl]benzohydrazide](/img/structure/B5856068.png)

